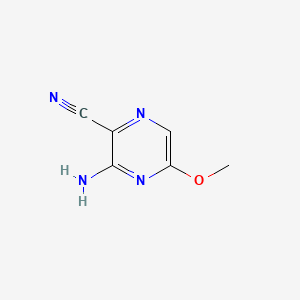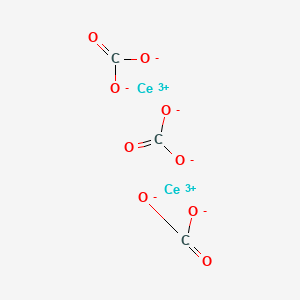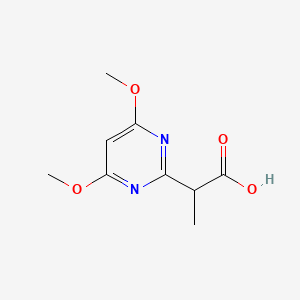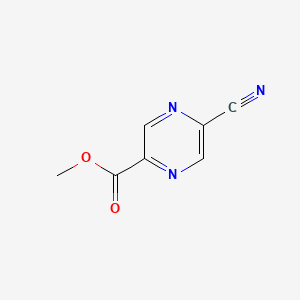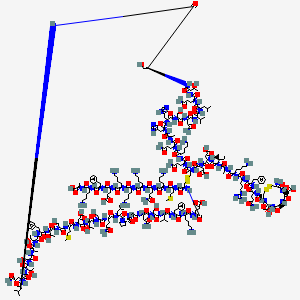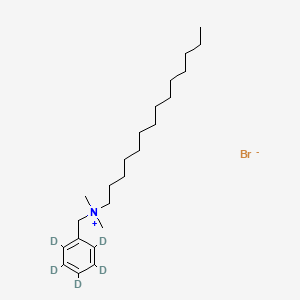
Benzyldimethyltetradecylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethyltetradecylammonium bromide is a long-chain ammonium salt with the molecular formula C23H42BrN. It is commonly used as a preservative in ophthalmic, nasal, and parenteral products. Additionally, it serves as a novel inhibitor of dynamin GTPase activity .
Mécanisme D'action
Target of Action
Benzyldimethyltetradecylammonium Bromide is a long-chain ammonium salt that primarily targets dynamin GTPase activity . Dynamin is a GTPase responsible for endocytosis in the cell, and its inhibition can affect various cellular processes.
Mode of Action
The compound acts as an inhibitor of dynamin GTPase activity . By inhibiting this activity, it can affect the normal functioning of the cell, particularly processes that rely on endocytosis. It’s also used as a preservative for ophthalmic, nasal, and parenteral products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under weak acid and base conditions . Furthermore, it’s soluble in water and ethanol, and can be used with cationic and non-ionic surfactants or dyes .
Analyse Biochimique
Biochemical Properties
Benzyldimethyltetradecylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dynamin, a GTPase enzyme involved in endocytosis. This compound inhibits dynamin’s GTPase activity, affecting the enzyme’s function in cellular processes . Additionally, it interacts with cell membranes, altering their permeability and affecting membrane-bound enzymes and receptors.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell membrane integrity, leading to increased permeability and potential cell lysis . This compound can also impact cell signaling pathways by interacting with membrane receptors and altering their function. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and inhibition of specific enzymes. By integrating into the lipid bilayer, it disrupts membrane structure and function. This disruption can lead to altered membrane permeability and inhibition of membrane-bound enzymes . Additionally, this compound inhibits dynamin GTPase activity, affecting endocytosis and other cellular processes dependent on this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit antimicrobial and preservative properties without significant toxicity . At higher doses, this compound can cause adverse effects, including skin and eye irritation, respiratory distress, and potential toxicity . Threshold effects and toxicities observed in animal studies highlight the importance of dosage control when using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular lipid composition and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function. It can be found in the plasma membrane, endosomes, and other membrane-bound organelles . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium bromide can be synthesized through the reaction of benzyldimethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of benzyldimethylamine with tetradecyl bromide in a continuous flow reactor. The reaction mixture is then subjected to distillation and purification processes to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldimethyltetradecylammonium bromide primarily undergoes substitution reactions. It can react with various nucleophiles to form different products. For example, it can react with sodium hydroxide to form benzyldimethyltetradecylammonium hydroxide .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide
Solvents: Water, ethanol, acetonitrile
Conditions: Room temperature to reflux conditions
Major Products Formed
The major products formed from the reactions of this compound include benzyldimethyltetradecylammonium hydroxide and other substituted ammonium salts .
Applications De Recherche Scientifique
Benzyldimethyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an inhibitor of dynamin GTPase activity, which is crucial for various cellular processes.
Medicine: Employed as a preservative in ophthalmic, nasal, and parenteral products.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyldimethyltetradecylammonium chloride
- Cetyltrimethylammonium bromide
- Didecyldimethylammonium chloride
Comparison
Benzyldimethyltetradecylammonium bromide is unique due to its specific inhibitory action on dynamin GTPase activity, which is not observed in similar compounds like benzyldimethyltetradecylammonium chloride or cetyltrimethylammonium bromide . Additionally, its long alkyl chain provides enhanced antimicrobial properties compared to shorter-chain analogs .
Propriétés
IUPAC Name |
dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHNGDROQRZKT-DSVPTQILSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
